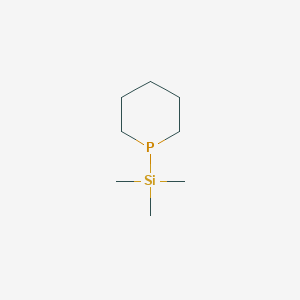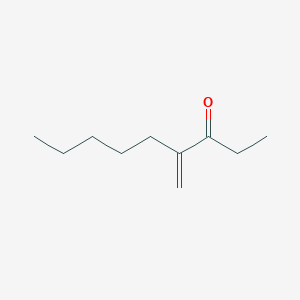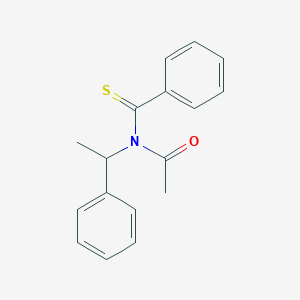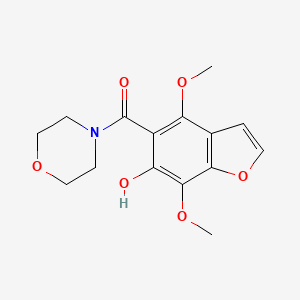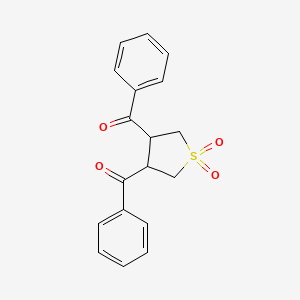
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a derivative of sulfolane, which is widely used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is characterized by the presence of two benzoyl groups attached to the thiolane ring, which significantly influences its chemical properties and applications.
Méthodes De Préparation
The synthesis of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of sulfolane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the substitution of hydrogen atoms on the thiolane ring with benzoyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its sulfone and benzoyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane: A simpler cyclic sulfone without benzoyl groups, used primarily as a solvent.
3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione: A derivative with a hydrazine group, studied for its unique chemical properties.
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Another cyclic sulfone with different substituents, used in various chemical applications.
Propriétés
Numéro CAS |
89913-65-5 |
|---|---|
Formule moléculaire |
C18H16O4S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4-benzoyl-1,1-dioxothiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H16O4S/c19-17(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)18(20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
WELGVISFSUDWIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
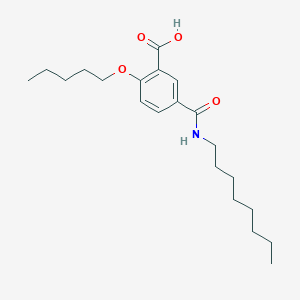


![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)

